Research on cAMP/PKA signaling often requires selective inhibition without PKG crosstalk. H-89 (CAS 127243-85-0) is a cell-permeable, ATP-competitive PKA inhibitor (Ki = 48 nM) supplied as a dihydrochloride salt for consistent aqueous solubility (25 mg/mL). • 10-fold selectivity for PKA over PKG, enabling specific dissection of cAMP vs. cGMP pathways. • Well-characterized off-target profile supports robust experimental controls. • Reliable stock solutions minimize inter-assay variability for dose-response and time-course studies.
H-89 is a cell-permeable isoquinolinesulfonamide that acts as a potent, reversible, and ATP-competitive inhibitor of cAMP-dependent protein kinase (PKA), with a reported Ki of 48 nM.[1][2] It is widely used in cell signaling research to investigate PKA-dependent phosphorylation events.[3] Supplied as a dihydrochloride salt, this form provides defined aqueous solubility, a critical parameter for the preparation of reliable and reproducible stock solutions for in vitro and cell-based assays.[2][4] While primarily known for PKA inhibition, it is crucial for procurement decisions to consider its activity against other kinases and its known off-target effects to ensure appropriate experimental design and data interpretation.
Substituting H-89 with close structural analogs, such as HA-1004, or broader-spectrum kinase inhibitors is inadvisable without careful consideration of quantitative differences in selectivity and potency. While both H-89 and HA-1004 are isoquinolinesulfonamides, H-89 exhibits a 10-fold greater selectivity for PKA over Protein Kinase G (PKG), a critical differentiator for dissecting cAMP vs. cGMP signaling pathways.[1][3] Broader inhibitors like KT 5720, while also targeting PKA, possess distinct off-target profiles that can confound results, including effects on transcription and other kinases like PKB and AMPK.[3] Furthermore, the specified dihydrochloride salt form of H-89 (CAS 127243-85-0) ensures consistent solubility (e.g., 25 mg/mL in water), a property not guaranteed by other salt forms or the free base, impacting dose accuracy and experimental reproducibility.[2][4]
H-89 demonstrates a clear selectivity advantage for Protein Kinase A (PKA) over Protein Kinase G (PKG) when compared to its structural analog HA-1004. In cell-free assays, H-89 inhibits PKA with a Ki of 48 nM and PKG with a Ki of 480 nM, establishing a 10-fold selectivity ratio.[1][3] In contrast, HA-1004 is considered a dual inhibitor of both PKA and PKG, making it unsuitable for studies requiring specific interrogation of the PKA pathway without concurrent PKG inhibition.[5]
| Evidence Dimension | Kinase Inhibition Selectivity (Ki) |
| Target Compound Data | H-89: Ki (PKA) = 48 nM; Ki (PKG) = 480 nM |
| Comparator Or Baseline | HA-1004: A dual inhibitor of PKA and PKG without significant selectivity. |
| Quantified Difference | H-89 is 10-fold more selective for PKA over PKG. |
| Conditions | Cell-free kinase inhibition assays. |
This 10-fold selectivity is critical for researchers needing to confidently attribute observed effects to PKA inhibition without the confounding variable of PKG pathway disruption.
The dihydrochloride salt form of H-89 (CAS 127243-85-0) provides a significant handling and processability advantage due to its defined solubility in aqueous solutions. Technical datasheets consistently report a solubility of up to 25 mg/mL in water and 200 mg/mL in DMSO.[2][4] This property is not inherent to other forms like the free base and is crucial for preparing accurate, concentrated aqueous stock solutions required for cell culture media and buffer systems, ensuring reproducible final assay concentrations without precipitation.
| Evidence Dimension | Solubility |
| Target Compound Data | 25 mg/mL in water; 200 mg/mL in DMSO. |
| Comparator Or Baseline | Free base or alternative salt forms with unspecified or lower aqueous solubility. |
| Quantified Difference | Provides high, well-documented aqueous solubility suitable for standard laboratory workflows. |
| Conditions | Standard laboratory solvents (Water, DMSO). |
Procuring the dihydrochloride salt ensures reliable and consistent stock solution preparation, directly impacting dose-response accuracy and experimental reproducibility.
While H-89 is a potent PKA inhibitor, its selection over alternatives is supported by a well-documented profile of off-target activities, which is critical for designing appropriate controls. H-89 inhibits several other kinases with IC50 values in the nanomolar range, including S6K1 (80 nM), MSK1 (120 nM), and ROCKII (270 nM).[6][7] This known cross-reactivity, although a potential confounding factor, is a known quantity that can be controlled for, for example, by using a second, structurally different PKA inhibitor. This contrasts with less-characterized inhibitors where off-target effects are unknown, leading to a higher risk of data misinterpretation.
| Evidence Dimension | Off-Target Kinase Inhibition (IC50) |
| Target Compound Data | PKA (135 nM), S6K1 (80 nM), MSK1 (120 nM), ROCKII (270 nM). |
| Comparator Or Baseline | Less-characterized inhibitors with unknown selectivity profiles. |
| Quantified Difference | Provides a known, quantifiable profile of major off-target interactions. |
| Conditions | In vitro kinase assays. |
Choosing a compound with a well-documented off-target profile allows for more rigorous experimental design and increases the confidence in attributing observed biological effects to PKA inhibition.
For workflows that require the specific inhibition of the cAMP/PKA signaling cascade without significantly impacting the parallel cGMP/PKG pathway. The 10-fold selectivity of H-89 for PKA over PKG makes it the appropriate choice over less selective isoquinolinesulfonamides like HA-1004.[1][3]
In studies requiring consistent PKA inhibition across multiple experiments, such as dose-response curves or time-course analyses. The defined aqueous solubility of the H-89 dihydrochloride salt form ensures the preparation of accurate and stable stock solutions, minimizing variability between assays.[2][4]
When the primary goal is to validate that a biological response is PKA-dependent. The well-characterized off-target profile of H-89 allows researchers to design robust control experiments (e.g., using an alternative PKA inhibitor or assessing downstream targets of known off-target kinases like ROCKII) to confirm the specificity of the observed effect.[6][7]
Irritant